2-Oxo-2H-pyran-5-carboxylate
Description
Properties
Molecular Formula |
C6H3O4- |
|---|---|
Molecular Weight |
139.09 g/mol |
IUPAC Name |
6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9)/p-1 |
InChI Key |
ORGPJDKNYMVLFL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 2-oxo-2H-pyran-5-carboxylate exhibit promising anticancer properties. For instance, a study highlighted the synthesis of novel compounds based on this scaffold that demonstrated potent cytotoxicity against A549 human lung adenocarcinoma cells. Compounds derived from this compound were compared to standard chemotherapeutic agents like cisplatin, revealing their potential as effective anticancer agents .
Antimicrobial Properties
Another significant application of this compound is in the development of antimicrobial agents. Research indicates that certain derivatives exhibit selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, which are resistant to conventional treatments . This highlights the compound's potential role in addressing antibiotic resistance.
Allosteric Modulators
The compound has also been investigated for its role as an allosteric modulator of G protein-coupled receptors (GPCRs). This application is particularly relevant for developing treatments for central nervous system disorders, where modulation of GPCRs can lead to novel therapeutic strategies .
Synthesis of Complex Molecules
The utility of this compound extends to organic synthesis, where it serves as a precursor for various complex molecules. For example, it has been used in the synthesis of bicyclic lactones and substituted benzoates through cycloaddition reactions . This versatility makes it a valuable building block in synthetic organic chemistry.
Synthesis of Aklavinone
A notable case study involves the synthesis of aklavinone, an important anthracycline antibiotic. The process utilizes this compound in a key cycloaddition step, demonstrating its significance in producing bioactive compounds with therapeutic applications .
Summary of Biological Activities
Synthetic Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues include:
4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid (CAS: 480-65-9, similarity: 0.98): Features methyl groups at positions 4 and 6, enhancing steric hindrance and altering reactivity .
Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate (CAS: 669-40-9, similarity: 0.93): A methyl-substituted derivative with reduced polarity compared to the parent compound .
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (CAS: 3385-34-0): Ethyl ester variant with demonstrated antimicrobial activity against Bacillus subtilis .
Physicochemical Properties
Key Observations :
- Methyl/ethyl ester substituents increase hydrophobicity (logP ↑) but reduce aqueous solubility.
- Electron-withdrawing groups (e.g., nitro in 2g) enhance thermal stability (↑ melting point) and antimicrobial potency .
Preparation Methods
Acid-Catalyzed Cyclization of Malic Acid
The classical synthesis of 2-oxo-2H-pyran-5-carboxylic acid (coumalic acid) involves the dehydration and cyclization of malic acid under strongly acidic conditions. Von Pechmann’s 1891 method uses concentrated sulfuric acid (97–98%) at 70°C, yielding coumalic acid via formyl acetic acid intermediates . However, this approach generates carbon monoxide gas and up to 5% fumaric acid as a side product . A modern improvement replaces fuming sulfuric acid with a mixture of sulfuric acid and trifluoroacetic acid (1:1 molar ratio) in dichloroethane, heating at 80–100°C for 15–20 hours . This method achieves 51–86% yields of coumalic acid while suppressing fumaric acid formation to 1–5% . Post-synthesis, esterification with methanol under standard conditions converts the acid into methyl 2-oxo-2H-pyran-5-carboxylate .
Pd-Catalyzed Negishi Cross-Coupling for Substituted Derivatives
Methyl 3-bromocoumalate serves as a versatile precursor for synthesizing aryl- or heteroaryl-substituted 2-oxo-2H-pyran-5-carboxylates. As demonstrated by , a palladium-catalyzed Negishi coupling with arylzinc reagents (1.2 equiv) under mild conditions (0.5 mol% Pd catalyst, THF, 25°C) affords derivatives in 75–92% yields . Key advantages include:
-
Functional group tolerance : Electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NH₂) groups remain intact.
-
Low catalyst loading : 0.5 mol% Pd(PPh₃)₄ suffices for complete conversion .
-
Scalability : Reactions proceed efficiently at gram-scale without column chromatography .
This method enables rapid diversification for pharmaceutical applications, such as antimalarial or anticancer scaffolds .
Cycloaddition Strategies for Bicyclic Systems
Aklavinone syntheses leverage Diels-Alder cycloadditions between substituted coumalates and ketene acetals. For example, reports a four-step route starting from 1,5-naphthalenediol:
-
Protection of hydroxyl groups as methyl ethers.
-
Grignard alkylation with propargyl bromide.
-
Carbomethoxylation using CO₂/MeOH.
The final step proceeds in 68% yield, stereoselectively forming the C9–C10 bond critical for anthracycline antibiotics . While complex, this approach highlights the utility of 2-oxo-2H-pyran-5-carboxylates in constructing polycyclic natural products.
Base-Mediated Condensation with 1,3-Dicarbonyl Compounds
A one-pot condensation strategy utilizes 1,3-dicarbonyl compounds and dimethyl (methoxymethylene)malonate. As detailed in , treating acetylacetone derivatives with Cs₂CO₃ (3 equiv) in THF at 25°C for 20–24 hours furnishes 5-acyl-2-oxo-2H-pyran-3-carboxylates in 70–85% yields . Notable features:
-
Mild conditions : Room-temperature reactions avoid thermal decomposition.
-
Bicyclic access : Cyclohexanone derivatives form 5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-carboxylates .
-
Mechanistic insight : The base deprotonates the 1,3-dicarbonyl compound, enabling nucleophilic attack on the malonate electrophile .
Industrial-Scale Production and Esterification
The patent WO2014189926A1 outlines a scalable process for coumalic acid:
| Parameter | Specification |
|---|---|
| Acid system | H₂SO₄/TFA (1:1) in dichloroethane |
| Temperature | 80–100°C |
| Time | 15–20 hours |
| Yield | 51–86% coumalic acid |
| Side products | ≤5% fumaric acid |
Subsequent esterification with methanol (2 equiv) and H₂SO₄ catalyst at reflux provides methyl coumalate in >90% purity . This method avoids hazardous fuming acids, enhancing industrial feasibility .
| Property | Value |
|---|---|
| Molecular formula | C₆H₄O₄ |
| Molecular weight | 140.094 g/mol |
| Density | 1.5±0.1 g/cm³ |
| Boiling point | 282.4±0.0°C |
| Melting point | 203–205°C (decomposition) |
| Flash point | 137.3±19.4°C |
Proper storage at 2–8°C under nitrogen is recommended due to sensitivity to moisture and light .
Q & A
Q. What strategies improve the yield of multi-step syntheses involving this compound intermediates?
- Methodological Answer :
- Step Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time) .
- Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .
- Flow Chemistry : Enhance scalability and reproducibility for high-throughput applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
